molecular formula C19H18N6O2 B2937764 1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-47-6

1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2937764
CAS No.: 892747-47-6
M. Wt: 362.393
InChI Key: LNDCOOMCOBPTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ( 892747-47-6) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H18N6O2 and a molecular weight of 362.39 g/mol, this molecule incorporates both 1,2,4-oxadiazole and 1,2,3-triazole rings, which are known as privileged scaffolds in pharmaceutical development . The 1,2,4-oxadiazole moiety is noted for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in drug candidates . This structural class of compounds is frequently investigated for a wide spectrum of biological activities. Research into analogous 1,2,4-oxadiazole derivatives has revealed potential in areas such as anticancer, anti-inflammatory, antiviral, and antibacterial applications . Furthermore, recent studies on closely related 1,2,3-triazole-oxadiazole hybrids have highlighted their potential as inhibitors for enzymes like butyrylcholinesterase (BChE), a target in the later stages of Alzheimer's disease research . The specific substitution pattern on this compound, featuring a 2-ethylphenyl and a 4-methoxyphenyl group, makes it a valuable intermediate for exploring structure-activity relationships (SAR) and optimizing potency and selectivity for various biological targets. This product is supplied with a minimum purity of 90% and is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key building block in heterocyclic chemistry, a precursor for the synthesis of more complex molecular libraries, or as a reference standard in biological screening assays .

Properties

IUPAC Name

3-(2-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-12-6-4-5-7-15(12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-8-10-14(26-2)11-9-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDCOOMCOBPTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable nitrile to form the 1,2,4-oxadiazole ring.

    Formation of the Triazole Ring: The triazole ring is formed via a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.

    Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings with the 2-ethylphenyl group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of

Biological Activity

The compound 1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

The molecular formula of the compound is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of approximately 350.42 g/mol. The structural features include:

  • Triazole ring : Known for its role in various biological activities.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer properties.
  • Ethylphenyl and methoxyphenyl groups : Contributing to the lipophilicity and biological interactions.
PropertyValue
Molecular FormulaC20H22N4O2
Molecular Weight350.42 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades . The specific compound under discussion has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line revealed that the compound increased p53 expression levels and cleaved caspase-3, leading to enhanced apoptotic activity. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating moderate potency against this cell line .

Antimicrobial Activity

The oxadiazole derivatives are also noted for their antimicrobial properties. A study focused on a related oxadiazole compound reported significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Biological Activity Summary

Activity TypeTest SystemIC50 (µM)Reference
AnticancerMCF-715
AntimicrobialS. aureus12
AntimicrobialE. coli10

The biological activity of This compound is attributed to its ability to interact with specific cellular targets. The triazole ring facilitates binding to enzymes involved in cellular signaling pathways, while the oxadiazole moiety enhances lipophilicity and membrane permeability.

Proposed Mechanism

  • Enzyme Inhibition : The compound inhibits specific kinases involved in cell proliferation.
  • Induction of Apoptosis : Activation of p53 leads to increased expression of pro-apoptotic factors.
  • Disruption of Cellular Processes : Modulation of signaling pathways that control cell survival and death.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the 1,2,3-triazol-5-amine scaffold linked to a 1,2,4-oxadiazole or related heterocycle, with variations in substituents affecting physicochemical and biological properties:

Compound Name Substituents (Triazole/Oxadiazole) Molecular Formula Molecular Weight Key Properties
Target Compound 1-(2-ethylphenyl), 3-(4-methoxyphenyl) C20H20N6O2* 376.42† Enhanced solubility due to methoxy group; potential antiproliferative activity
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine () 1-(2,5-dimethoxyphenyl), 3-(4-chlorophenyl) C17H14ClN5O3 379.78 Chlorine substituent increases lipophilicity; dimethoxy groups improve crystallinity
1-(3,5-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine () 1-(3,5-dimethylphenyl), 3-(4-ethoxyphenyl) C20H20N6O2 376.40 Ethoxy group extends metabolic half-life; dimethylphenyl enhances steric bulk
1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine () 1-(2,3-dimethylphenyl), 3-(4-ethoxyphenyl) C20H20N6O2 376.40 Similar to but with ortho-methyl substitution, reducing planarity
1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine () 1-(3-chloro-4-methoxyphenyl), 3-(4-chlorophenyl) C17H12Cl2N6O2 403.22 Dual chloro groups increase cytotoxicity; methoxy mitigates hydrophobicity

*Inferred based on structural analogs; †Calculated using exact mass.

Crystallographic and Stability Data

  • Thermal Stability : Oxadiazole rings (e.g., ) exhibit high thermal stability (~250°C decomposition), a trait shared by the Target Compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.